molecular formula C10H18N2O B582437 (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1257293-59-6

(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B582437
CAS No.: 1257293-59-6
M. Wt: 182.267
InChI Key: XBDNOXALPIKRGH-UHFFFAOYSA-N
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Description

(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-methylpyrrolidine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
  • 3-(1-Methyl-2-pyrrolidinyl)pyridine N-oxide

Comparison: (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(3-methylpyrrolidin-3-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-10(4-5-11-8-10)9(13)12-6-2-3-7-12/h11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDNOXALPIKRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-methyl-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylic acid tert-butyl ester (330 mg, 1.17 mmol) in TFA (5 mL), DCM (5 mL) and water (0.1 mL) was stirred at room temperature for 2 hours and then concentrated under reduced pressure. The residue was taken up in MeOH and and loaded onto an Isolute® SCX-2 cartridge (10 g). The cartridge was washed with MeOH and the desired product was eluted with 2M NH3 in MeOH. The solvents were removed to give (3-Methylpyrrolidin-3-yl)pyrrolidin-1-ylmethanone as a white solid (169 mg, 79%). 1H NMR (400 MHz, CHCl3-d): δ 3.55-3.40 (m, 5H); 3.06-2.92 (m, 2H); 2.32-2.20 (m, 2H); 2.01-1.82 (m, 5H); 1.71 (m, 1H); 1.33 (s, 3H).
Name
3-methyl-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One

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